molecular formula C25H19N3O4 B3860440 2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

Cat. No.: B3860440
M. Wt: 425.4 g/mol
InChI Key: FKWROXGSAUOOSK-JVWAILMASA-N
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Description

2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate is a complex organic compound that features a naphthalene ring, a pyridine moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with a carbonyl compound, such as pyridine-2-carboxaldehyde, under acidic or basic conditions.

    Coupling with the naphthalene ring: The hydrazone intermediate is then coupled with a naphthalene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the naphthalene ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate
  • 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

Uniqueness

The uniqueness of 2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate lies in its specific structural features, such as the position of the pyridine moiety and the methoxy group

Properties

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-31-23-15-17(16-27-28-24(29)21-11-4-5-14-26-21)12-13-22(23)32-25(30)20-10-6-8-18-7-2-3-9-19(18)20/h2-16H,1H3,(H,28,29)/b27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWROXGSAUOOSK-JVWAILMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate
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2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate
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2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate
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2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

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